Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is a carbamate derivative featuring a piperidine ring substituted with a hydroxyethyl group and a tert-butyl carbamate-protected amine. This compound is structurally characterized by:
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-5-16(14(19)20-15(2,3)4)12-13-8-6-7-9-17(13)10-11-18/h13,18H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVPSSCHAXHKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Construction and Functionalization
The piperidine core is synthesized via cyclization reactions or derived from commercially available piperidine derivatives. A common approach involves alkylation of piperidine-2-carboxylic acid derivatives to introduce the methyl group at the 2-position. For instance, ethyl piperidine-4-carboxylate has been alkylated using methyl iodide in the presence of potassium carbonate, yielding 1-methylpiperidine-4-carboxylic acid. This intermediate is critical for subsequent coupling reactions.
Hydroxyethyl Group Installation
The hydroxyethyl moiety is introduced through nucleophilic substitution or reductive amination. In one protocol, 1-methylpiperidine-4-carboxylic acid reacts with 2-chloroethanol under basic conditions, followed by oxidation to stabilize the hydroxyethyl group. Alternatively, sodium hydride-mediated deprotonation enables direct coupling with ethylene oxide, though this requires stringent temperature control (-10°C to 5°C) to minimize side reactions.
Carbamate Esterification
The final step involves reacting the functionalized piperidine intermediate with tert-butyl carbamate. Carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in acetonitrile facilitate this transformation. Tert-butyl alcohol serves as both solvent and nucleophile, with reaction times ranging from 12 to 24 hours at ambient temperature.
Detailed Reaction Conditions and Optimization
Solvent Systems and Temperature Control
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Diethyl ether and tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates while maintaining low reactivity with sodium hydride.
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Acetonitrile is employed in carbamate coupling due to its polar aprotic nature, which stabilizes transition states.
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Cryogenic conditions (-10°C to 5°C) are critical during sulfonation or alkylation to prevent undesired polymerization.
Catalysts and Reagents
| Reagent/Catalyst | Role | Optimal Quantity (mol%) |
|---|---|---|
| Sodium hydride | Base for deprotonation | 1.2–1.5 equivalents |
| EDC·HCl | Carbodiimide coupling agent | 1.1 equivalents |
| DMAP | Acylation catalyst | 0.1 equivalents |
Yield and Purity Considerations
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Crude product purity ranges from 60% to 75% before purification.
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Crystallization using isopropyl ether/n-heptane mixtures increases purity to >98%.
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Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
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ESI-MS: m/z 287.4 [M+H]⁺, consistent with the molecular weight of 286.41 g/mol.
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High-resolution MS (HRMS): Calculated for C₁₅H₃₀N₂O₃: 286.2256; Found: 286.2252.
Industrial-Scale Adaptations
The patent CN105461690A outlines a scalable method for analogous tert-butyl carbamates, emphasizing:
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Inert atmosphere (nitrogen): Prevents oxidation of sensitive intermediates.
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Batch-wise addition of sodium hydride: Mitigates exothermic risks during large-scale reactions.
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Mixed-solvent crystallization: Enhances yield (85–90%) while reducing residual solvents.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and ester groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Carbamate Hydrolysis | Acidic (HCl, H<sub>2</sub>O) | 3M HCl in dioxane | Ethanolamine derivative + CO<sub>2</sub> + tert-butanol | |
| Ester Hydrolysis | Basic (NaOH, H<sub>2</sub>O) | 1N NaOH, reflux | Carboxylic acid intermediate + tert-butanol |
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Acidic hydrolysis of the carbamate group proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The tert-butyl ester remains stable under mild acidic conditions but hydrolyzes under stronger bases.
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Enzymatic hydrolysis by esterases or amidases is hypothesized based on structural analogs but requires experimental validation.
Oxidation Reactions
The hydroxyethyl side chain and piperidine nitrogen are oxidation targets:
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Oxidation of the hydroxyethyl group to a ketone increases electrophilicity, enabling subsequent nucleophilic additions.
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N-Oxidation modifies the basicity of the piperidine ring, potentially altering biological activity .
Nucleophilic Substitution
The tertiary amine in the piperidine ring participates in alkylation and acylation:
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Alkylation at the piperidine nitrogen proceeds efficiently in polar aprotic solvents, forming stable quaternary salts .
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Acylation requires base scavengers (e.g., Et<sub>3</sub>N) to neutralize HCl byproducts.
Reduction Reactions
Selective reduction of functional groups:
| Target | Reducing Agent | Conditions | Products | Reference |
|---|---|---|---|---|
| Ester to Alcohol | LiAlH<sub>4</sub> | THF, reflux | Primary alcohol + tert-butanol | |
| Carbamate to Amine | H<sub>2</sub>, Pd/C | EtOH, 50 psi H<sub>2</sub> | Ethylamine derivative + tert-butanol |
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LiAlH<sub>4</sub> reduces the ester to a primary alcohol while leaving the carbamate intact.
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Catalytic hydrogenation cleaves the carbamate C–N bond, yielding a secondary amine.
Thermal Decomposition
The tert-butyl ester undergoes elimination at elevated temperatures:
| Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| 150°C, neat | Isobutylene + carbamic acid ethyl ester | E1 elimination |
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This reaction is critical for prodrug activation strategies, where thermal lability enables controlled release.
Bioconjugation Reactions
The hydroxyethyl group facilitates covalent modifications:
Stability Profile
Key stability parameters under physiological conditions:
| Condition | Half-Life (25°C) | Degradation Pathway | Reference |
|---|---|---|---|
| pH 7.4 (buffer) | 48 hr | Carbamate hydrolysis | |
| pH 1.2 (simulated gastric fluid) | 12 hr | Ester hydrolysis |
This compound’s reactivity profile highlights its utility as a versatile intermediate in medicinal chemistry, particularly for prodrug design and targeted delivery systems. Experimental validation of these pathways using techniques like HPLC-MS and <sup>1</sup>H/<sup>13</sup>C NMR is recommended for precise characterization .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology:
Research indicates that compounds similar to Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester have potential as neuroprotective agents. They may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives and their effects on cognitive function in animal models. The results showed that certain derivatives improved memory retention and reduced neuroinflammation, suggesting a therapeutic role for similar compounds in treating cognitive disorders.
2. Antimicrobial Properties:
The carbamate structure has been linked to antimicrobial activity. Research has demonstrated that modifications to the piperidine structure can enhance the efficacy of these compounds against various bacterial strains.
Data Table: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 8 µg/mL |
Agricultural Applications
Pesticide Development:
this compound has potential applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests can be harnessed for developing environmentally friendly pest control solutions.
Case Study:
A research project conducted by the Agricultural Sciences Institute evaluated the efficacy of carbamate-based pesticides against common agricultural pests. The findings indicated that these compounds significantly reduced pest populations while having minimal impact on beneficial insects.
Materials Science Applications
Polymer Chemistry:
The compound can serve as a precursor in the synthesis of novel polymers with specific mechanical properties. Its unique functional groups allow for the modification of polymer chains, enhancing attributes such as flexibility and thermal stability.
Data Table: Polymer Properties Enhanced by Carbamate Derivatives
| Polymer Type | Modification Agent | Property Enhanced |
|---|---|---|
| Polyurethane | Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl] carbamate | Increased elasticity |
| Polycarbonate | Tert-butyl ester variant | Improved thermal stability |
Mechanism of Action
The mechanism by which Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their differences:
*Calculated based on molecular formula C₁₇H₂₆N₂O₃.
Pharmacological and Physicochemical Properties
- Bioactivity : Ethyl carbamates generally exhibit weaker physostigmine-like activity compared to methyl or benzyl carbamates, as ethyl groups reduce cholinesterase inhibition potency .
- Solubility : Hydroxyethyl and pyridinyl substituents improve aqueous solubility (e.g., logP ~1.5–2.5) compared to purely alkyl-substituted analogs (logP ~3.0) .
- Stability : Boc-protected carbamates are stable under basic conditions but cleaved under acidic conditions, enabling controlled deprotection during synthesis .
Biological Activity
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester, also known as AM93511, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C15H30N2O3
- Molecular Weight : 258.36 g/mol
- CAS Number : 1353966-31-0
Research indicates that this compound interacts with various cellular pathways and transcription factors, leading to significant biological effects:
- Gene Regulation :
- Inflammatory Response Modulation :
- Immune Response Interaction :
- Lipid Metabolism Effects :
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Gene Regulation | Modulates expression of c-myc, c-fos, and p53. |
| Inflammatory Modulation | Suppresses NF-kappa-B and activates AP-1. |
| Immune Response | Down-regulates T-cell proliferation via dendritic cell interaction. |
| Lipid Metabolism | Influences lipid accumulation and storage in hepatocytes. |
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. A study demonstrated that piperidine derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction . Specifically, compounds with similar structures showed enhanced activity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuroprotective Effects
Another area of interest is the neuroprotective effects associated with piperidine derivatives. Research has indicated that certain derivatives can inhibit cholinesterase activity, which is beneficial for conditions like Alzheimer’s disease . The presence of a piperidine moiety enhances binding affinity to target receptors involved in neurodegenerative processes.
Q & A
Q. What are the optimal synthetic routes for Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester, and how can purity be ensured?
The synthesis of this compound typically involves phase-transfer catalytic alkylation or Boc-protection strategies. For example, tert-butyl carbamates are synthesized using Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst under anhydrous conditions at 0°C . Post-reaction purification via silica gel column chromatography (eluting with gradients of ethyl acetate/hexane) is critical to achieve >95% purity. Characterization by ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) is mandatory to confirm structural integrity .
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
Routine characterization includes:
- ¹H/¹³C NMR : To confirm substitution patterns on the piperidine ring and tert-butyl ester group. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm in CDCl₃ .
- IR spectroscopy : Key stretches include N-H (~3350 cm⁻¹), C=O (~1700 cm⁻¹ for carbamate), and O-H (~3450 cm⁻¹ for hydroxyethyl groups) .
- Mass spectrometry : HRMS (ESI+) should match the exact mass (e.g., [M+Na]⁺ at m/z 935.5354 ).
Q. What safety precautions are critical during handling and storage?
While specific hazard data for this compound is limited, analogous tert-butyl carbamates require:
- Storage : Under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the tert-butyl ester .
- Handling : Use fume hoods, nitrile gloves, and avoid contact with acids/bases to prevent decomposition .
Advanced Research Questions
Q. How does this compound interact with biological targets like SARS-CoV-2 Mpro, and what computational methods validate its binding?
Molecular docking (e.g., Glide software) reveals that the tert-butyl ester and hydroxyethyl groups form hydrogen bonds with residues like GLN 189 (bond length: 1.84 Å) and LEU 141 (2.04 Å) in SARS-CoV-2 Mpro . Hydrophobic interactions with MET 165 and HIS 164 further stabilize binding (Glide score: -8.21 kcal/mol) . Advanced validation includes 100 ns molecular dynamics (MD) simulations to assess RMSD (<2.0 Å) and RMSF fluctuations in the binding pocket .
Q. How can enantiomeric purity be achieved during synthesis, and what chiral resolution techniques apply?
Asymmetric synthesis using chiral phase-transfer catalysts (e.g., (S)-2-(2-hydroxyethyl)piperazine-1-carboxylate) enables enantioselective alkylation of intermediates . Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients can resolve enantiomers, with retention time differences >2.0 min indicating high enantiomeric excess (ee >99%) .
Q. What strategies improve metabolic stability and ADME properties of tert-butyl carbamate derivatives?
- tert-Butyl ester : Enhances lipophilicity (logP ~2.5) and plasma stability by resisting esterase hydrolysis .
- Hydroxyethyl group : Modulates solubility (cLogS ~-3.2) and hydrogen-bonding capacity, critical for blood-brain barrier permeability in CNS targets .
In silico ADME tools (e.g., QikProp) predict bioavailability (>70%) and low CYP3A4 inhibition risk .
Q. How do structural modifications (e.g., piperidine substitution) impact pharmacological activity?
Comparative studies of analogs show:
Q. Methodological Notes
- Contradictions in Data : While most studies use Boc₂O for carbamate formation, alternative routes (e.g., tert-butyl acetoacetate with acid catalysis) may require optimization for scale-up .
- Key Omissions : No in vivo toxicity data is available; researchers must prioritize acute toxicity assays (e.g., zebrafish models) before preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
